molecular formula C10H13NO2S B2369667 4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one CAS No. 1333524-90-5

4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one

Cat. No. B2369667
CAS RN: 1333524-90-5
M. Wt: 211.28
InChI Key: RTHQEAACQDKXIN-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one, also known as HTL0018318, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The γ-lactam skeleton found in 1,5-substituted pyrrolidin-2-ones is a crucial component of many biologically active molecules. Researchers have explored the potential of these compounds as selective inhibitors for various targets:

Synthetic Chemistry

The straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones involves Lewis acid-catalyzed opening of donor–acceptor cyclopropanes with primary amines (anilines, benzylamines, etc.). This method allows for the synthesis of a variety of substituted anilines and benzylamines, as well as other primary amines. The resulting di- and trisubstituted pyrrolidin-2-ones can serve as versatile intermediates for further chemistry .

Nitrogen-Containing Polycyclic Compounds

Beyond their direct applications, these pyrrolidin-2-ones can be used to synthesize more complex nitrogen-containing polycyclic compounds. For instance, benz[g]indolizidine derivatives can be obtained from these intermediates, expanding their utility in medicinal chemistry and pharmacology .

Computational Studies

Density functional theory (DFT) calculations can provide insights into the electronic structure, stability, and reactivity of this compound. Researchers have used DFT to explore the optimal structure of 1-(pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, a related derivative .

Biological Studies

Researchers may explore the effects of these compounds on cellular processes, enzymatic activity, and gene expression. Their potential as chemical probes or tools for understanding biological pathways warrants further investigation.

properties

IUPAC Name

4-(hydroxymethyl)-1-methyl-5-thiophen-2-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-11-9(13)5-7(6-12)10(11)8-3-2-4-14-8/h2-4,7,10,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHQEAACQDKXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)CO)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)-1-methyl-5-(thiophen-2-yl)pyrrolidin-2-one

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